N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide
Overview
Description
N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide is a useful research compound. Its molecular formula is C17H18FNO2 and its molecular weight is 287.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.13215698 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Met Kinase Inhibition for Cancer Therapy
N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide is related to compounds that have been identified as potent and selective Met kinase inhibitors. These compounds have demonstrated significant efficacy in inhibiting tumor growth in Met-dependent cancer models, following oral administration. The development of these inhibitors, including the advancement of specific analogues into phase I clinical trials, highlights the potential application of similar compounds in targeted cancer therapy (Schroeder et al., 2009).
Neurological Research Through Serotonin Receptor Imaging
In the realm of neurological research, compounds structurally related to this compound have been used as molecular imaging probes to quantify serotonin 1A receptor densities in the living brains of Alzheimer's disease patients. This application is critical for understanding the neurological underpinnings of various psychiatric and neurodegenerative disorders, providing a pathway for the development of more effective treatments (Kepe et al., 2006).
Intracellular pH Measurement
Research involving intracellular pH measurement has benefited from the development of fluorinated analogs based on this compound. These compounds serve as pH-sensitive probes, facilitating the investigation of cellular processes that are influenced by intracellular pH levels. The design of these probes underscores the importance of chemical modifications to enhance the sensitivity and specificity of intracellular measurements (Rhee, Levy, & London, 1995).
Safety and Hazards
Properties
IUPAC Name |
N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-3-19(15-7-5-4-6-8-15)17(20)13(2)21-16-11-9-14(18)10-12-16/h4-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPGPLEWCIMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(C)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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